![molecular formula C18H17N3OS B2963364 N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721425-77-0](/img/structure/B2963364.png)
N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide, also known as DMQA, is a novel small molecule that has shown potential in various scientific research applications. It was first synthesized in 2010 by a group of researchers at the University of California, San Francisco. Since then, DMQA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Scientific Research Applications
Antitumor Activity
Several studies have demonstrated the potential of quinazolinone derivatives as effective antitumor agents. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide, have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown remarkable broad-spectrum antitumor activity, with some derivatives being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking methodology revealed similar binding modes to known inhibitors, suggesting a mechanism of action through inhibition of critical kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).
Another study focused on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, which also demonstrated extensive-spectrum antitumor efficiency against various tumor subpanels. This highlights the potential of quinazolinone derivatives as versatile scaffolds for developing antitumor agents (Mohamed et al., 2016).
Anticonvulsant Activity
Research into the anticonvulsant activity of quinazolinone derivatives has also been conducted. For example, derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide were synthesized and evaluated for their affinity to GABAergic biotargets. While the synthesized substances did not show significant anticonvulsant activity, the study provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).
Antimicrobial and Antihistamine Activities
Quinazolinone derivatives have also shown potential in antimicrobial and antihistamine activities. Novel 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one compounds were synthesized and tested for their in vivo H1-antihistaminic activity, with some compounds protecting animals from histamine-induced bronchospasm significantly. This suggests the utility of quinazolinone derivatives in developing new antihistamine agents with minimal sedation (Alagarsamy et al., 2014).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-6-5-9-15(13(12)2)21-17(22)10-23-18-14-7-3-4-8-16(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWUBJTWFABSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.